molecular formula C33H38N4O6S B10849793 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849793
M. Wt: 618.7 g/mol
InChI Key: CTMJCAZSOKTPFA-VOULMWPJSA-N
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Description

KNI-10106 is a small molecular drug primarily investigated as an antimalarial agent. It targets the enzyme plasmepsin 2, which is crucial for the malaria parasite’s survival. This compound has shown promising results in inhibiting the growth of Plasmodium species, the causative agents of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KNI-10106 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity against plasmepsin 2. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications and patents .

Industrial Production Methods: Industrial production of KNI-10106 would likely involve large-scale peptide synthesis techniques, ensuring high purity and yield. This process would include rigorous quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: KNI-10106 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

KNI-10106 has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: KNI-10106 is unique due to its specific functional groups that enhance its binding affinity and inhibitory activity against plasmepsin 2. Compared to similar compounds, KNI-10106 offers a balance between potency and selectivity, making it a promising candidate for further development .

Properties

Molecular Formula

C33H38N4O6S

Molecular Weight

618.7 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-(2-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C33H38N4O6S/c1-33(2)30(31(41)36-28-22-13-7-6-12-21(22)17-25(28)38)37(19-44-33)32(42)29(40)24(16-20-10-4-3-5-11-20)35-27(39)18-43-26-15-9-8-14-23(26)34/h3-15,24-25,28-30,38,40H,16-19,34H2,1-2H3,(H,35,39)(H,36,41)/t24-,25+,28-,29-,30+/m0/s1

InChI Key

CTMJCAZSOKTPFA-VOULMWPJSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3N)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3N)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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